molecular formula C10H12N2 B8717064 [(2-Phenylethyl)amino]acetonitrile CAS No. 3591-82-0

[(2-Phenylethyl)amino]acetonitrile

Cat. No.: B8717064
CAS No.: 3591-82-0
M. Wt: 160.22 g/mol
InChI Key: XVUYNNMVJLUTMJ-UHFFFAOYSA-N
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Description

[(2-Phenylethyl)amino]acetonitrile (CAS 3591-82-0) is a chemical intermediate of interest in organic synthesis and medicinal chemistry research. With the molecular formula C 10 H 12 N 2 and a molecular weight of 160.22 g/mol, this compound serves as a versatile building block for the construction of more complex molecules . Its structure, featuring both a phenethylamine moiety and a reactive nitrile group, makes it a valuable precursor in various chemical transformations. The primary research value of this compound lies in its role as a key synthetic intermediate. It has been utilized in published synthetic routes, for instance, as a precursor in the synthesis of more complex heterocyclic structures . Furthermore, compounds containing the aminoacetonitrile core are recognized in pharmaceutical research for their biological activity. Specifically, aminoacetonitrile derivatives (AADs) have been identified as a novel class of synthetic anthelmintic compounds, demonstrating efficacy against parasitic nematodes . This highlights the potential of the aminoacetonitrile functional group in the discovery of new therapeutic agents, particularly for treating infections caused by drug-resistant parasites . Handling Statement: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

CAS No.

3591-82-0

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2-(2-phenylethylamino)acetonitrile

InChI

InChI=1S/C10H12N2/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5,12H,6,8-9H2

InChI Key

XVUYNNMVJLUTMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [(2-Phenylethyl)amino]acetonitrile, emphasizing variations in functional groups, molecular properties, and applications:

Compound Molecular Formula Key Structural Differences Applications/Significance References
This compound C₁₀H₁₁N₂ Base structure: phenylethylamino + nitrile Potential intermediate in pharmaceuticals/pesticides
[(4-Methoxyphenyl)amino]acetonitrile C₉H₁₀N₂O Methoxy substituent on phenyl ring Marketed chemical with industrial applications
2-[Nitroso(2-phenylethyl)amino]acetonitrile C₁₀H₁₁N₃O Nitroso group (-N=O) on amino moiety Nitrosamine derivative; possible nitrosation studies
2-(Methyleneamino)acetonitrile C₃H₄N₂ Methylene (-CH₂-) bridge between amino and nitrile Synthetic intermediate for heterocycles
2-(2-Phenylethyl)chromones C₁₇H₁₄O₂ Chromone core instead of nitrile Fragrant compounds in agarwood; analytical markers
4-Oxo-4-[(2-phenylethyl)amino]butyric acid C₁₂H₁₅NO₃ Carboxylic acid derivative Co-formulated with fipronil for pest control

Structural and Functional Group Analysis

  • Nitrile vs. Chromone/Ester Backbones: While this compound contains a nitrile group, 2-(2-phenylethyl)chromones (e.g., in agarwood) feature a chromone core, which undergoes characteristic CH₂-CH₂ bond cleavage during MS analysis . This contrasts with nitriles, which often exhibit stability under similar conditions.
  • Substituent Effects: The presence of a methoxy group in [(4-Methoxyphenyl)amino]acetonitrile increases polarity compared to the unsubstituted phenyl analog, influencing solubility and chromatographic behavior .

Analytical Methods

  • HPLC Conditions : For analogs like Benzonitrile derivatives (), reverse-phase HPLC with acetonitrile/water mobile phases is effective. Adjusting acetonitrile concentration (e.g., 30–70%) optimizes elution times .
  • MS Fragmentation: Chromone derivatives exhibit diagnostic ions at m/z 250 (base skeleton) and fragments from phenyl-chromone cleavage. Nitriles may instead show stable [M+H]+ ions due to the nitrile’s electron-withdrawing nature .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2-Phenylethyl)amino]acetonitrile, and what critical intermediates are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-phenylethylamine with haloacetonitrile derivatives under controlled conditions (e.g., 70°C for several hours) can yield the target compound . Multi-step protocols, such as those used for structurally related acetonitriles, may include protective group strategies (e.g., tert-butoxycarbonyl [Boc] protection) to prevent side reactions . Key intermediates like 4-(aminomethyl)-1-(2-phenylethyl)piperidin-4-ol have been identified in analogous syntheses .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the nitrile (-C≡N) and phenylethylamine moieties. For example, the nitrile group appears as a singlet near ~120 ppm in 13^{13}C NMR .
  • FTIR : The C≡N stretch is observed at ~2250 cm1^{-1}, while N-H stretches (from the amino group) appear at ~3300–3500 cm1^{-1} .
  • HPLC/MS : Used to assess purity and molecular weight (e.g., [M+H]+^+ ion for C10_{10}H11_{11}N3_{3} at m/z 174.16) .

Q. How does the reactivity of this compound compare to its halogenated analogs (e.g., 2-[(4-Fluorobenzyl)amino]acetonitrile)?

  • Methodological Answer : Halogenation (e.g., fluorine substitution) alters electronic properties, reducing nucleophilicity of the amino group. For example, fluorinated analogs exhibit slower reaction rates in nucleophilic additions due to electron-withdrawing effects . Comparative studies using Hammett constants or DFT calculations can quantify these differences .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition at varying concentrations) to account for potency discrepancies .
  • Structural Analog Comparisons : Compare with compounds like 2-Furyl(methylamino)acetonitrile hydrochloride, where the furan ring enhances π-π stacking and bioactivity .
  • Meta-Analysis : Reconcile data by controlling variables such as solvent polarity (e.g., acetonitrile vs. DMSO) and assay temperature .

Q. How can molecular docking studies be optimized to predict this compound’s interaction with neurological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors like serotonin transporters (SERT) or monoamine oxidases (MAOs), where similar compounds show affinity .
  • Docking Parameters : Use AutoDock Vina with flexible side chains and solvation models (e.g., GB/SA). Adjust grid sizes to accommodate the phenylethyl group’s steric bulk .
  • Validation : Cross-reference with crystallographic data from analogs like 2,6-Dichlorophenylacetonitrile-bound enzyme structures .

Q. What strategies mitigate side reactions during multi-step syntheses involving this compound?

  • Methodological Answer :

  • Protective Groups : Use Boc or Fmoc protection for the amino group to prevent unwanted cyclization .
  • Catalyst Optimization : Lewis acids (e.g., AlCl3_3) in Friedel-Crafts reactions improve regioselectivity but require anhydrous conditions to avoid hydrolysis .
  • Workup Protocols : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. How do steric and electronic effects influence the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Steric Effects : The phenylethyl group increases steric hindrance, reducing hydrolysis of the nitrile group in aqueous media. Stability assays (e.g., pH 7.4 buffer at 37°C) show <10% degradation over 24 hours .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) on the phenyl ring enhance nitrile stability via resonance .

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